tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Lipophilicity LogP Drug-likeness

Exclusive N-1 Boc protection ensures a single, defined regioisomer—eliminating the isomeric mixtures that plague unprotected 3-methyl-4-nitropyrazole. The 4-nitro group directs Boc exclusively to the 1-N position, enabling orthogonal deprotection (TFA/CH₂Cl₂) without disturbing other acid-sensitive functionality. Essential for aminopyrazole-based LRRK2 kinase inhibitor programs, solid-phase library synthesis, and agrochemical C-5 diversification. Predicted LogP 1.86 aids chromatographic purification. Do not substitute with regioisomeric mixtures or non-cleavable N-tert-butyl analogs.

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
CAS No. 847139-22-4
Cat. No. B1526371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
CAS847139-22-4
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C
InChIInChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)8(13)16-9(2,3)4/h5H,1-4H3
InChIKeyBDFNCVSBBDMLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (CAS 847139-22-4): A Boc-Protected Pyrazole Building Block for Multi-Step Synthesis


tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (CAS 847139-22-4) is a fully substituted pyrazole derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the endocyclic N-1 position, a methyl group at C-3, and a nitro group at C-4 . This compound serves as a protected synthetic intermediate that enables regioselective downstream functionalization, most notably in the preparation of aminopyrazole-based LRRK2 kinase inhibitors [1]. Its physicochemical profile (C₉H₁₃N₃O₄, MW 227.22 g/mol, predicted LogP 1.86) differentiates it from simpler, unprotected nitropyrazole analogs by providing both steric and electronic modulation of the pyrazole core while retaining an acid-labile protecting group for orthogonal deprotection strategies .

Why Generic Substitution Fails for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (CAS 847139-22-4)


Procurement specialists and medicinal chemists cannot interchangeably substitute tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate with simpler nitropyrazole analogs (e.g., 3-methyl-4-nitropyrazole, CAS 5334-39-4) or N-alkyl pyrazoles. The Boc carbamate at N-1 is not merely a steric shield; it is a critical element of regiochemical control. In the absence of the Boc group, the unprotected pyrazole NH participates in tautomeric equilibria and can undergo non-selective N-alkylation or N-acylation at either N-1 or N-2, leading to regioisomeric mixtures [1]. The 4-nitro substituent electronically directs Boc protection exclusively to the endocyclic 1-N position, and the resulting tert-butyl carbamate can be cleaved under mild, orthogonal acidic conditions (e.g., TFA/CH₂Cl₂) without disturbing other acid-sensitive functionality elsewhere in the molecule [1]. Substitution with an N-tert-butyl analog (e.g., 1-(tert-butyl)-3-methyl-4-nitro-1H-pyrazole, CAS 2409784-73-0) eliminates this deprotection capability entirely, as the tert-butyl group is not cleavable under standard deprotection conditions. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (847139-22-4) vs. Closest Analogs


Lipophilicity (LogP) Differential: Boc Protection Increases Partition Coefficient by >0.7 Log Units vs. Unprotected Analog

The Boc-protected target compound exhibits substantially higher predicted lipophilicity compared to the unprotected 3-methyl-4-nitro-1H-pyrazole parent. The ACD/LogP of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is 1.86 , while the unprotected analog 3-methyl-4-nitropyrazole (CAS 5334-39-4) has a reported LogP of 1.15 . This difference of 0.71 log units translates to an approximately 5-fold greater partition coefficient, indicating significantly enhanced membrane permeability potential. An alternative measurement source reports the target compound LogP as 2.41 [1], suggesting the differential may be even larger depending on the computational model employed.

Lipophilicity LogP Drug-likeness

Regiochemical Fidelity in N-Protection: 4-Nitro Group Directs Exclusive 1-N Boc Protection vs. Uncontrolled N-Alkylation of Unprotected Pyrazoles

In the synthesis of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, the 4-nitro substituent plays a decisive electronic role in directing the Boc group exclusively to the endocyclic 1-N position, avoiding the regioisomeric mixtures that plague unprotected pyrazoles. The foundational work by Orsini et al. (2005) demonstrated that 3-nitropyrazole derivatives serve as key intermediates in which the nitro substituent determines the regiochemistry of Boc protection [1]. Unprotected 3-methyl-4-nitropyrazole (CAS 5334-39-4) exists in tautomeric equilibrium and, upon direct N-alkylation or N-acylation, typically produces mixtures of N-1 and N-2 regioisomers that require chromatographic separation, reducing effective yield and complicating quality control [1]. The Boc-protected compound eliminates this ambiguity: the carbamate is installed solely at the 1-N position during the protection step, providing a single, well-defined intermediate for subsequent transformations.

Regioselective protection Pyrazole N-functionalization Tautomerism

Orthogonal Deprotection: Boc Carbamate Enables Mild Acidic Cleavage, a Feature Absent in N-tert-Butyl Pyrazole Analogs

A critical differentiation between tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate and its N-tert-butyl analog (1-(tert-butyl)-3-methyl-4-nitro-1H-pyrazole, CAS 2409784-73-0) lies in the cleavability of the N-substituent. The Boc carbamate of the target compound is quantitatively removable under standard acidic conditions (20–50% TFA in CH₂Cl₂, 0 °C to room temperature, 30 min to 2 h) to liberate the free 3-methyl-4-nitropyrazole, while the N-tert-butyl C–N bond in the analog is inert under these conditions [1]. This orthogonal deprotection capability is essential for multi-step synthetic sequences where the pyrazole NH must be unmasked for subsequent functionalization after other transformations have been performed on the C-3 methyl or C-4 nitro positions (e.g., nitro reduction to amine, followed by amide coupling) [2]. Selective ring N-protection of aminopyrazoles as Boc carbamates has been demonstrated to proceed in high yields and to be compatible with subsequent acylation at the exocyclic NH₂ group, a strategy directly applicable to LRRK2 inhibitor synthesis [2].

Protecting group orthogonality Boc deprotection Solid-phase synthesis compatibility

Molecular Weight and Polar Surface Area Differentiation: Impact on Chromatographic Behavior and Solubility Profiling

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (MW 227.22 g/mol, topological PSA 90 Ų) differs substantially in bulk physicochemical properties from its unprotected parent 3-methyl-4-nitropyrazole (MW 127.10 g/mol, PSA 74.5 Ų) . The 100 Da molecular weight increase and 15.5 Ų PSA increase, attributable entirely to the Boc group, alter the compound's behavior in both normal-phase and reversed-phase chromatography, its solubility profile in organic solvents, and its compatibility with downstream synthetic transformations. The predicted density of the target compound (1.3 ± 0.1 g/cm³) versus the unprotected analog (1.426 g/cm³) further reflects the conformational impact of the Boc substituent.

Physicochemical properties Polar surface area Chromatographic retention

Documented Use in LRRK2 Inhibitor Patents: A Validated Intermediate for Parkinson's Disease Drug Discovery

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is explicitly cited as a synthetic intermediate in AstraZeneca's WO2009/153589 A1 patent application [1]. The broader chemical class—Boc-protected 3-methyl-4-nitropyrazoles—feeds directly into the synthesis of aminopyrazole-based LRRK2 inhibitors, a validated therapeutic target for Parkinson's disease [2]. The 3-methyl-4-nitropyrazole core (without Boc protection) is commercially marketed specifically as 'a reactant used in the preparation of aminopyrazole derivatives as potent, selective and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors' . However, for multi-step synthetic routes requiring selective N–H unmasking after initial functionalization, the Boc-protected variant provides a crucial orthogonal protection option not achievable with the unprotected starting material alone. The patent linkage establishes this compound within a defined intellectual property landscape relevant to neurodegenerative disease drug discovery programs.

LRRK2 kinase inhibitor Parkinson's disease Aminopyrazole scaffold

Optimal Application Scenarios for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (847139-22-4) Based on Differentiated Evidence


LRRK2 Kinase Inhibitor Lead Optimization Programs Requiring Orthogonal N-Protection

In multi-step syntheses of aminopyrazole-based LRRK2 inhibitors for Parkinson's disease research, the Boc-protected intermediate enables chemoselective reduction of the 4-nitro group to a 4-amino group (e.g., H₂, Pd/C) followed by amide coupling or sulfonamide formation, while the Boc group remains intact at N-1. Subsequent Boc deprotection with TFA/CH₂Cl₂ unmasks the pyrazole NH for final diversification. This orthogonal protection strategy is not feasible with the unprotected 3-methyl-4-nitropyrazole, which would undergo uncontrolled N-functionalization during the amide coupling step. The patent linkage to WO2009/153589 A1 [1] and the documented use of 3-methyl-4-nitropyrazole derivatives in LRRK2 inhibitor development [2] support the compound's role in this application.

Parallel Library Synthesis of 1-Substituted-3-methyl-4-aminopyrazoles via Solid-Phase or Solution-Phase Methods

The acid-labile Boc group is compatible with solid-phase synthesis resins and solution-phase parallel synthesis formats. The compound can be immobilized or derivatized at the C-4 position (via nitro reduction and subsequent coupling), then globally deprotected with TFA to release diverse 1-unsubstituted pyrazole products. The predictable LogP of 1.86 (vs. 1.15 for the unprotected analog) facilitates reversed-phase HPLC purification of library members. The exclusive 1-N Boc regiochemistry [3] ensures that all library members share a common deprotection profile, eliminating variability that would arise from using regioisomeric mixtures.

Agrochemical Intermediate Synthesis Requiring Temporary N-Protection During Electrophilic Functionalization

The 3-methyl-4-nitropyrazole scaffold appears in patents covering insecticidal and acaricidal pyrazole derivatives. The Boc-protected form allows electrophilic substitution or metalation chemistry at the C-5 position (the only unsubstituted ring carbon) without competing reaction at the N–H position, which would occur with the unprotected analog. After C-5 functionalization, the Boc group can be removed to reveal the free NH or retained as a lipophilic modifier, depending on the target product profile. The +0.71 LogP increase from the Boc group may also be exploited to tune the lipophilicity of final agrochemical candidates without altering the core pyrazole pharmacophore.

Analytical Reference Standard for Regioisomeric Purity Assessment in Pyrazole N-Protection Method Development

Because of its defined single-regioisomer identity (1-N Boc only), the compound serves as an analytical reference standard for laboratories developing or validating N-protection protocols on substituted pyrazoles. Its distinct chromatographic retention (influenced by MW 227.22 and PSA 90 Ų) and spectroscopic signature (Boc tert-butyl ¹H NMR singlet at ~1.5–1.6 ppm; carbamate carbonyl ¹³C at ~150 ppm) provide clear benchmarks for assessing regioisomeric purity in reaction mixtures. This application leverages the established regiochemical control from the 4-nitro directing effect [3] and the compound's well-characterized physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.